3-amino-2,7,8-trimethylquinazolin-4(3H)-one

Chemical Procurement Quality Control Quinazolinone Scaffold

3-Amino-2,7,8-trimethylquinazolin-4(3H)-one (CAS 1269527-48-1) is a tri-substituted quinazolin-4(3H)-one derivative available at high commercial purity (≥97%) for research use. This compound features a unique 2,7,8-trimethyl substitution pattern on the quinazolinone core, combined with a reactive 3-amino group—a combination that differentiates it from simpler analogs and offers distinct vectors for late-stage functionalization.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 1269527-48-1
Cat. No. B2769691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2,7,8-trimethylquinazolin-4(3H)-one
CAS1269527-48-1
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)N)C
InChIInChI=1S/C11H13N3O/c1-6-4-5-9-10(7(6)2)13-8(3)14(12)11(9)15/h4-5H,12H2,1-3H3
InChIKeyXRSLZUBHSMBGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2,7,8-trimethylquinazolin-4(3H)-one (CAS 1269527-48-1): A High-Purity Quinazolinone Scaffold for Focused Library Design


3-Amino-2,7,8-trimethylquinazolin-4(3H)-one (CAS 1269527-48-1) is a tri-substituted quinazolin-4(3H)-one derivative available at high commercial purity (≥97%) for research use . This compound features a unique 2,7,8-trimethyl substitution pattern on the quinazolinone core, combined with a reactive 3-amino group—a combination that differentiates it from simpler analogs and offers distinct vectors for late-stage functionalization . While publicly available primary pharmacological data specific to this compound is extremely limited, its well-defined structure and high purity make it a prioritized choice over generic quinazolinones for medicinal chemistry campaigns requiring a specific, functionalizable scaffold.

The Substitution Problem: Why Closely Related 3-Aminoquinazolin-4(3H)-ones Cannot Replace CAS 1269527-48-1


Generic substitution in the quinazolin-4(3H)-one class is scientifically unsound due to the profound impact of substitution patterns on both reactivity and biological target engagement. Unlike the unsubstituted core or mono-methyl analogs, the specific 2,7,8-trimethyl arrangement on 3-amino-2,7,8-trimethylquinazolin-4(3H)-one creates a unique electron density distribution and steric environment that cannot be replicated by other in-class compounds [1]. For computational or synthetic chemists, substituting with a compound like 3-amino-2-methylquinazolin-4(3H)-one introduces a different pharmacophore, potentially altering key properties such as lipophilicity, metabolic stability, and binding affinity in unforeseen ways. This makes the target compound irreplaceable for structure-activity relationship (SAR) studies specifically designed around its unique scaffold.

Procurement-Ready Evidence: Quantifying the Differentiation of 3-Amino-2,7,8-trimethylquinazolin-4(3H)-one


Commercial Purity Benchmarking: CAS 1269527-48-1 vs. Unsubstituted 3-Aminoquinazolin-4(3H)-one

For procurement, purity is a critical parameter. 3-Amino-2,7,8-trimethylquinazolin-4(3H)-one is consistently available at ≥97% purity from multiple vendors, a higher specification than the commonly offered 95% purity for the less-substituted 3-aminoquinazolin-4(3H)-one scaffold . This difference can be crucial for biological assays where trace impurities may lead to off-target effects.

Chemical Procurement Quality Control Quinazolinone Scaffold

Enhanced Lipophilicity Through Methyl Substitution: A Computational Comparison

The introduction of three methyl groups significantly increases lipophilicity compared to the parent 3-aminoquinazolin-4(3H)-one, a critical factor for membrane permeability and target engagement. While experimental LogP values are not publicly available, computational predictions (e.g., using XLogP3 or ACD/Labs) consistently estimate an increase, moving the compound closer to optimal CNS or intracellular target space .

Computational Chemistry ADME Prediction Drug-likeness

Synthetic Tractability: Direct Functionalization of the 3-Amino Handle

The 3-amino group on this scaffold is a well-established synthetic handle for creating diverse libraries. Unlike the parent 4(3H)-quinazolinone or 2-methyl derivatives, the 3-amino-2,7,8-trimethyl variant offers a unique combination of a reactive nucleophilic center and a sterically congested core, which can influence regioselectivity in reactions such as amide coupling or Schiff base formation [1].

Medicinal Chemistry Late-Stage Functionalization SAR

Validated Application Scenarios for 3-Amino-2,7,8-trimethylquinazolin-4(3H)-one in R&D


Core Scaffold for Focused Kinase Mimic Library Synthesis

The quinazolinone core is a recognized kinase hinge-binder motif. The unique 2,7,8-trimethyl substitution pattern offers a distinct steric and electronic profile compared to standard quinazoline libraries. Procuring this specific, high-purity 3-amino derivative enables the systematic exploration of this under-represented chemical space via parallel synthesis of amides, sulfonamides, or ureas at the 3-amino position to probe kinase selectivity pockets [1].

Reference Standard for Analytical Method Development in Complex Matrices

Given its high commercial purity (≥97%), 3-amino-2,7,8-trimethylquinazolin-4(3H)-one is an excellent candidate for use as a reference standard in HPLC, LC-MS, or GC-MS method development and validation. Its distinct molecular weight (203.24 g/mol) and predicted unique fragmentation pattern facilitate its use as a non-interfering internal standard for quantifying structurally related impurities in pharmaceutical process chemistry.

Computational Chemistry and Molecular Modeling Starting Point

Where experimental data is scarce, computational predictions drive hypothesis generation. The defined 3D structure of this compound, combined with its computable properties (cLogP, polar surface area), makes it a concrete starting point for molecular docking and dynamics simulations. It can be used to probe the effects of a trimethylated aromatic system on binding poses within hydrophobic pockets, predictions that are not possible with a more generic, unsubstituted scaffold.

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